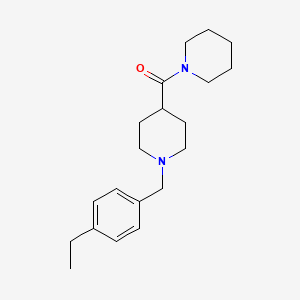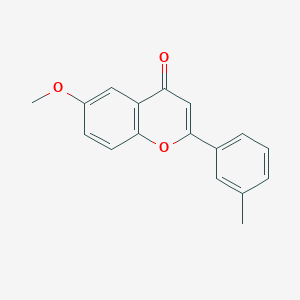
8-methyl-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-methyl-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one, also known as warfarin, is a commonly used anticoagulant medication. It was first discovered in the 1920s as a compound in spoiled sweet clover hay that caused fatal bleeding in cattle. Since then, warfarin has been extensively studied and used in the prevention and treatment of blood clots in humans. In
Mécanisme D'action
Warfarin works by inhibiting the production of vitamin K-dependent clotting factors in the liver. This prevents the formation of blood clots by interfering with the clotting cascade. Warfarin has a delayed onset of action, taking several days to reach therapeutic levels in the blood, and its effects are reversible.
Biochemical and Physiological Effects
Warfarin has several biochemical and physiological effects on the body. It can cause bleeding, both internally and externally, due to its anticoagulant properties. It can also cause skin necrosis in rare cases, particularly in patients with protein C or S deficiency. Warfarin has been shown to have a narrow therapeutic index, meaning that the dose required to achieve therapeutic effects is close to the dose that can cause adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
Warfarin has several advantages for use in lab experiments. It has a well-established synthesis method and is widely available. It has also been extensively studied, making it a reliable tool for research. However, 8-methyl-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one's narrow therapeutic index and potential for adverse effects make it challenging to use in lab experiments. Careful dosing and monitoring are required to ensure accurate and reproducible results.
Orientations Futures
There are several future directions for research on 8-methyl-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one. One area of interest is the development of new anticoagulant medications that are more effective and have fewer adverse effects than this compound. Another area of research is the potential use of this compound in the treatment of cancer. Further studies are needed to determine the optimal dosing and administration of this compound in cancer treatment. Additionally, research is needed to better understand the mechanism of action of this compound and its effects on the body, particularly in patients with underlying medical conditions.
Méthodes De Synthèse
The synthesis of 8-methyl-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one involves several steps, including the condensation of 4-hydroxycoumarin with propionic anhydride to form 4-propyl-2H-chromen-2-one, followed by the alkylation of the resulting compound with 2-bromo-3-(2-oxopropyl)benzoic acid to form this compound. This synthesis method has been well-established and is widely used in the production of this compound.
Applications De Recherche Scientifique
Warfarin has been extensively studied for its anticoagulant properties and its efficacy in the prevention and treatment of blood clots. It is commonly prescribed for patients with atrial fibrillation, deep vein thrombosis, and pulmonary embolism. Research has also shown that 8-methyl-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one may have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
8-methyl-7-(2-oxopropoxy)-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-4-5-12-8-15(18)20-16-11(3)14(7-6-13(12)16)19-9-10(2)17/h6-8H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVCTUDCEZAYHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B5858915.png)
![N,N-diethyl-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5858931.png)


![N-[1-(2-chlorophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5858952.png)

![3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B5858973.png)




![5-oxo-5-[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]pentanoic acid](/img/structure/B5859022.png)
![N'-[(4-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5859023.png)
![2-methoxy-3-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5859030.png)